[3-(Difluoromethyl)pyridin-2-yl]methanamine
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Overview
Description
[3-(Difluoromethyl)pyridin-2-yl]methanamine: is an organic compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, characterized by the presence of a difluoromethyl group at the third position and a methanamine group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(difluoromethyl)pyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of [3-(Difluoromethyl)pyridin-2-yl]methanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Difluoromethyl)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [3-(Difluoromethyl)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
[3-(Trifluoromethyl)pyridin-2-yl]methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(Chloromethyl)pyridin-2-yl]methanamine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: [3-(Difluoromethyl)pyridin-2-yl]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C7H8F2N2 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H,4,10H2 |
InChI Key |
IMXKPULFCJOESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)F |
Origin of Product |
United States |
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